2,2,5,5-Tetramethyltetrahydro-3,4-furandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethyltetrahydro-3,4-furandiol is an organic compound with the molecular formula C8H16O3 It is a derivative of tetrahydrofuran, characterized by the presence of four methyl groups and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol typically involves the hydrogenation of 2,2,5,5-Tetramethyltetrahydro-3,4-furandione. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions are carefully controlled to ensure complete hydrogenation and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyltetrahydro-3,4-furandiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,2,5,5-Tetramethyltetrahydro-3,4-furandione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form 2,2,5,5-Tetramethyltetrahydrofuran using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: 2,2,5,5-Tetramethyltetrahydro-3,4-furandione.
Reduction: 2,2,5,5-Tetramethyltetrahydrofuran.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,2,5,5-Tetramethyltetrahydro-3,4-furandiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: A similar compound with a different functional group, used as a solvent and reagent in organic synthesis.
2,2,5,5-Tetramethyltetrahydro-3,4-furandione: The oxidized form of 2,2,5,5-Tetramethyltetrahydro-3,4-furandiol, used in various chemical reactions.
Uniqueness
This compound is unique due to its dual hydroxyl groups, which provide it with distinct chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
29839-67-6 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,2,5,5-tetramethyloxolane-3,4-diol |
InChI |
InChI=1S/C8H16O3/c1-7(2)5(9)6(10)8(3,4)11-7/h5-6,9-10H,1-4H3 |
InChI Key |
WVXOZBMNWUBMPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C(O1)(C)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.